叔丁基4-羟基-2-苯基哌啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

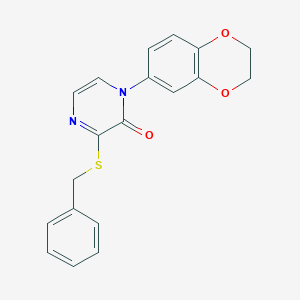

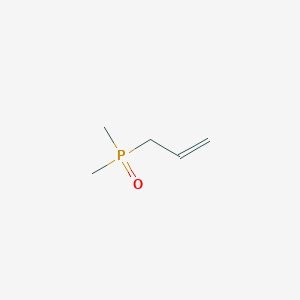

Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate, also known as TBHP, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. TBHP is a piperidine-based compound that has been found to have a range of biochemical and physiological effects.

科学研究应用

合成有机化学

"叔丁基苯基偶氮羧酸酯"与叔丁基4-羟基-2-苯基哌啶-1-羧酸酯在结构上相似,被描述为合成有机化学中的多功能构建模块。这些化合物在温和条件下促进苯环上的亲核取代,并能够通过包括氧化和卤化在内的自由基反应进行修饰。这展示了它们在为各种科学应用创造复杂有机分子方面的潜力 (Hannelore Jasch et al., 2012).

药代动力学和代谢研究

该化合物的衍生物,特别是叔丁基二甲基甲硅烷基衍生物,在芳香族氨基酸的药代动力学研究中起着至关重要的作用。这些衍生物对于诊断和监测代谢紊乱患者至关重要,其特点是源自酪氨酸和色氨酸代谢的代谢物尿液排泄增加 (F. Muskiet et al., 1981).

材料科学

在材料科学中,以叔丁基酯封端的苯乙炔树枝状大分子表现出重要的应用。这些树枝状大分子转化为羧酸,影响它们的溶解度,并允许通过毛细管电泳等技术进行详细表征。这说明了叔丁基酯衍生物在合成和表征新型材料中的作用 (D. J. Pesak et al., 1997).

高分子科学

在高分子科学中可以看到进一步的应用,其中衍生自叔丁基4-羟基-2-苯基哌啶-1-羧酸酯的邻位连接的聚酰胺表现出显着的溶解性和热稳定性。这些聚合物由衍生自4-叔丁基邻苯二酚的双(醚-羧酸)或双(醚胺)合成,展示了叔丁基衍生物在制造高性能材料中的效用 (S. Hsiao et al., 2000).

作用机制

Target of Action

Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl and its analogues . The primary targets of this compound are the opioid receptors in the central nervous system, which play a crucial role in pain perception .

Mode of Action

The interaction of Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate with its targets involves the formation of a semi-flexible linker in PROTAC development for targeted protein degradation . This interaction may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Biochemical Pathways

The biochemical pathways affected by Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate are primarily those involved in the synthesis of fentanyl and its analogues . The downstream effects of these pathways include the production of potent opioid analgesics .

Result of Action

The molecular and cellular effects of Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate’s action are primarily seen in the production of fentanyl and its analogues . These compounds are potent opioid analgesics that can bind to opioid receptors in the central nervous system, resulting in pain relief .

Action Environment

The action, efficacy, and stability of Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of this compound . Furthermore, the presence of other chemicals in the reaction environment can influence the efficiency of the synthesis process .

属性

IUPAC Name |

tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-13(18)11-14(17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUSQZGPFGBSJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(4-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2560141.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2560147.png)

![Sodium 4-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2560157.png)

![N-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-hydroxypyrazolo[1,5-A]pyrimidin-6-YL)benzenecarboxamide](/img/structure/B2560158.png)

![N-[(3,4-Dimethoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2560159.png)

![N-benzyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2560161.png)

![N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2560162.png)